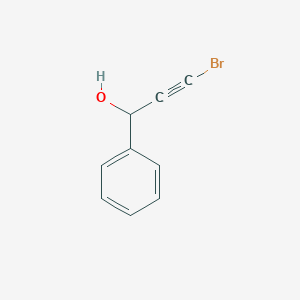

3-Bromo-1-phenylprop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHAFSBDWRSRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 1 Phenylprop 2 Yn 1 Ol and Analogues

Methodologies for the Preparation of Phenyl-Substituted Propargylic Alcohols

The foundational step in synthesizing the target compound and its analogues is the creation of the phenyl-substituted propargylic alcohol scaffold. This is typically achieved by forming the carbon-carbon bond between the phenyl-bearing carbon and the propargylic unit.

A primary route to propargylic alcohols involves the addition of an alkynyl nucleophile to a carbonyl electrophile. For phenyl-substituted variants, this commonly involves the reaction of an acetylide with benzaldehyde (B42025) or related phenyl ketones.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org It can be adapted to synthesize aryl-substituted propargylic alcohols by coupling a suitable aryl halide with a terminal propargylic alcohol. For instance, various disubstituted aromatic substituted alkynols have been prepared via the palladium-catalyzed Sonogashira coupling of propargyl alcohol to an aromatic halide. scispace.comeurekaselect.com

The reaction typically proceeds under mild conditions, sometimes even at room temperature in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed to mitigate the issue of alkyne homocoupling, a common side reaction. acs.orgnih.gov

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Disubstituted Aromatic Halides | Propargyl Alcohol | Pd Catalyst | Not specified | High yields were generally obtained, except when using an aromatic bromide instead of an iodide. | scispace.com |

| Aryl Iodides | Functionalized Acetylenes | PdCl₂(PPh₃)₂ (Copper-free) | Tetrabutylphosphonium 4-ethoxyvalerate (Solvent) | Good to excellent yields (72–99%) were achieved under mild, base-free conditions. | nih.gov |

| (Z)-3-iodoalk-2-en-1-ols | Terminal Propargylic Alcohols | Pd(II) or Au(I) | Not specified | Stepwise coupling followed by cyclization to form polysubstituted furans. | nih.gov |

Grignard (RMgX) and organolithium (RLi) reagents are potent organometallic nucleophiles used extensively in forming new carbon-carbon bonds. libretexts.org The synthesis of 1-phenylprop-2-yn-1-ol can be achieved by the nucleophilic addition of an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, to benzaldehyde. masterorganicchemistry.comresearchgate.net

The reaction involves the attack of the nucleophilic carbon of the acetylide on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary propargylic alcohol. masterorganicchemistry.com These reactions must be conducted in dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents react readily with protic solvents like water. libretexts.orgresearchgate.net The composition and reactivity of Grignard reagents can be influenced by the solvent, with different species present in equilibrium. researchgate.net

The synthesis of optically active propargylic alcohols is of significant interest as these compounds are valuable chiral building blocks. organic-chemistry.org This is achieved through the metal-catalyzed asymmetric addition of terminal alkynes to aldehydes. Various catalytic systems have been developed that provide high enantioselectivity. organic-chemistry.org

One effective method utilizes a catalyst system of Zn(OTf)₂ with a chiral additive, (+)-N-methylephedrine, to mediate the addition of terminal alkynes to aldehydes with up to 99% enantiomeric excess (ee). organic-chemistry.org This process is robust and can be performed in the presence of air and moisture. organic-chemistry.org Another approach employs an In(III)/BINOL complex, which is believed to act as a bifunctional catalyst, activating both the alkyne and the aldehyde to facilitate the reaction with high enantioselectivity across a broad range of substrates. organic-chemistry.orgthieme-connect.com More recently, the commercially available ProPhenol ligand has been used with zinc alkynylides to catalyze the enantioselective alkynylation of aryl and aliphatic aldehydes in high yield. nih.gov

| Catalyst System | Chiral Ligand/Additive | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal Alkynes + Aldehydes | Practical, uses inexpensive and readily available chiral additive; achieves up to 99% ee. | organic-chemistry.orgorganic-chemistry.org |

| In(III) | BINOL | Terminal Alkynes + Aldehydes | Air-stable catalyst; bifunctional activation mechanism suggested; broad substrate scope. | organic-chemistry.orgthieme-connect.com |

| Dialkylzinc | ProPhenol | Zinc Alkynylides + Aldehydes | Commercially available ligand; high yield and enantioselectivity for aryl and aliphatic aldehydes. | nih.gov |

Primary propargylic alcohols can be synthesized through the reaction of terminal alkynes with formaldehyde (B43269) or its synthetic equivalents. The classic industrial method for producing propargyl alcohol involves the reaction of acetylene (B1199291) with formaldehyde using a cuprous acetylide catalyst. google.com For laboratory-scale synthesis of substituted primary propargylic alcohols, this principle can be extended by reacting a terminal alkyne with a C1 electrophile.

A modern approach avoids the use of gaseous formaldehyde by employing Rongalite (sodium hydroxymethylsulfinate) as a C1 unit. rsc.org This method allows for the preparation of primary propargylic alcohols from terminal alkynes under conditions that circumvent the low-temperature requirements and inconvenient lithium reagents of classical methods. rsc.orgresearchgate.net Mechanistic studies suggest the reaction may proceed through the direct nucleophilic attack of the alkyne on the carbon atom of Rongalite. rsc.orgresearchgate.net

Alkynylation Reactions with Carbonyl Compounds

Selective Bromination Protocols for Propargylic Alcohol Scaffolds

The final step to obtain 3-bromo-1-phenylprop-2-yn-1-ol from its precursor, 1-phenylprop-2-yn-1-ol, is the selective bromination of the terminal acetylenic carbon. This requires an electrophilic bromination reaction that is chemoselective for the alkyne over the alcohol and the aromatic ring.

Electrophilic halogenation of propargylic alcohols can lead to various products, including α-haloenones and β-haloenones, often through rearrangement pathways. nih.govescholarship.org However, direct halogenation of the alkyne is also possible. The synthesis of terminally brominated propargylic alcohols, such as 4-bromo-2-phenyl-3-butyn-2-ol, serves as a key intermediate in the synthesis of mixed β,β-dihaloenones. nih.gov The formation of these precursors involves the direct addition of a bromonium ion source to the alkyne. Reagents such as N-Bromosuccinimide (NBS) or N-bromophthalimide (NBP) can serve as effective sources of electrophilic bromine for this transformation. nih.gov The reaction conditions must be carefully controlled to favor direct addition and prevent subsequent rearrangements or side reactions.

Appel-Type Reaction Conditions for Propargylic and Allenic Bromide Formation

The Appel reaction provides a mild and effective method for converting alcohols into the corresponding alkyl halides. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄), to transform an alcohol into an alkyl bromide. organic-chemistry.orgcommonorganicchemistry.com The mechanism proceeds through the activation of triphenylphosphine by the tetrahalomethane, which is followed by the alcohol's oxygen attacking the phosphorus atom. This forms an oxyphosphonium intermediate, converting the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by the halide ion results in the formation of the alkyl halide with an inversion of stereochemistry at the carbon center. organic-chemistry.orgnrochemistry.com

When applied to secondary propargylic alcohols, the Appel reaction conditions can lead to the formation of not only propargylic bromides but also isomeric allenic bromides and brominated dienes through chemoselective isomerization. organic-chemistry.org The reaction conditions can be fine-tuned to favor one product over another. A general procedure involves dissolving the alcohol and triphenylphosphine in a solvent like dichloromethane (B109758), cooling the mixture, and then adding the bromine source. organic-synthesis.com

Table 1: Typical Reagents and Conditions for Appel-Type Bromination

| Reagent/Condition | Role/Parameter | Typical Implementation |

| Phosphine (B1218219) | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Bromine Source | Provides the bromide nucleophile | Carbon tetrabromide (CBr₄), N-Bromosuccinimide (NBS) commonorganicchemistry.com |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) nrochemistry.comorganic-synthesis.com |

| Temperature | Controls reaction rate and selectivity | 0 °C to room temperature organic-synthesis.com |

Drawbacks of the classical Appel reaction include the use of toxic halogenating agents and the production of triphenylphosphine oxide as a stoichiometric byproduct, which must be separated from the desired product. wikipedia.org

N-Bromosuccinimide (NBS) Mediated Bromination for Bromoallene Synthesis

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. organic-chemistry.orgorganicchemistrytutor.com It serves as a convenient source of electrophilic bromine or the bromine radical (Br•). wikipedia.orgmissouri.edu While it is well-known for allylic and benzylic brominations via radical pathways (the Wohl-Ziegler reaction), it can also participate in electrophilic additions. wikipedia.orgmasterorganicchemistry.com

In the context of propargylic alcohols, NBS can be used to synthesize bromoallenes. manac-inc.co.jp This transformation involves the bromination of the propargyl alcohol structure, which then undergoes a rearrangement to form the bromoallene. This reaction provides a direct pathway to functionalized allenes, which are valuable intermediates in organic synthesis. manac-inc.co.jp The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and yield of the bromoallene product.

Radical Bromination Pathways in β-Aryl Alcohols

Radical bromination offers an alternative pathway for the halogenation of alcohols. While direct radical bromination of the target alkyne is less common, studies on analogous structures like β-aryl alcohols provide insight into complex radical mechanisms. nih.govopenu.ac.il A stereospecific radical bromination of β-aryl alcohols has been observed, which proceeds with an unexpected 1,2-aryl migration. openu.ac.ilresearchgate.net

The proposed mechanism for this transformation involves the formation of a spiro nih.govorganic-chemistry.orgoctadienyl radical. nih.gov This intermediate is then attacked by a bromide radical, leading to the product while retaining the stereoisomeric configuration of the starting alcohol. nih.govresearchgate.net This pathway highlights the potential for complex rearrangements and high stereospecificity in radical bromination reactions, even when not leading to the expected simple substitution product. openu.ac.il The reaction often employs N-halosuccinimides (NXS) as the halogen source in the presence of thiourea (B124793) additives. openu.ac.il

Electrophilic Halogenation of Alkynols and Their Derivatives

The direct electrophilic halogenation of propargyl alcohols (alkynols) and their derivatives presents another important synthetic strategy. nih.gov This approach can lead to a variety of products, including α-haloenones and β-haloenones, which are tri- and tetrasubstituted alkenes. The reaction is initiated by the interaction of a halonium ion (such as iodonium (B1229267) or bromonium) with the alkyne moiety of the propargylic alcohol. nih.gov

This interaction can form a halonium-bridged ion intermediate. The subsequent reaction pathway, and thus the final product, depends on the specific substrate and reaction conditions. For instance, the reaction can proceed through a Meyer-Schuster-type rearrangement, which is intercepted by the halide, to yield α-haloenones. In some cases, particularly with aryl-substituted propargyl alcohols, a 1,2-aryl shift can occur, leading to the formation of β-haloenones. nih.gov

Table 2: Products of Electrophilic Halogenation of Propargyl Alcohols

| Product Type | Structural Feature | Formation Pathway |

| α-Haloenone | Halogen at the α-position relative to the carbonyl | Halonium ion addition followed by rearrangement nih.gov |

| β-Haloenone | Halogen at the β-position relative to the carbonyl | Halonium ion addition followed by 1,2-aryl shift nih.gov |

| β,β-dihaloenones | Two halogen atoms at the β-position | Further halogenation under specific conditions nih.gov |

Integrated Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, logically proceeds in two main stages: first, the formation of the precursor propargylic alcohol, and second, the introduction of the bromine atom at the terminal alkyne position.

Synthesis of 1-phenylprop-2-yn-1-ol: The precursor alcohol is readily synthesized via the nucleophilic addition of an acetylide to benzaldehyde. researchgate.net This is a standard and efficient method for creating propargylic alcohols. rsc.org Typically, a lithium acetylide, generated from acetylene and a strong base like n-butyllithium, is reacted with benzaldehyde in an appropriate solvent such as THF.

Bromination of 1-phenylprop-2-yn-1-ol: With the precursor in hand, the terminal hydrogen of the alkyne must be replaced with a bromine atom. This can be achieved through electrophilic halogenation. A common method involves deprotonating the terminal alkyne with a strong base to form a lithium or sodium acetylide. This nucleophilic acetylide is then reacted with an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to yield the final product, this compound. acs.org Care must be taken to control the reaction conditions to avoid side reactions involving the hydroxyl group.

Methodological Frameworks for Reproducibility and Yield Optimization in Propargylic Alcohol Synthesis

The enantioselective addition of terminal alkynes to aldehydes is a well-studied area, and the principles can be applied to optimize the synthesis for high yield and reproducibility. organic-chemistry.orgacs.org Key factors include:

Catalyst Systems: The use of chiral catalysts can not only induce enantioselectivity but also improve reaction rates and yields. Systems based on Zn(OTf)₂ with chiral ligands like (+)-N-methylephedrine or In(III)/BINOL have proven effective. organic-chemistry.org

Reaction Conditions: The synthesis can be sensitive to air and moisture. However, robust methods have been developed that tolerate reagent-grade solvents and trace amounts of water, which enhances reproducibility in a standard laboratory setting. organic-chemistry.org

Reagent Purity and Preparation: Utilizing commercially available and stable reagents, such as the Zn(II) salt and chiral ligands, eliminates the need for prior preparation and ensures consistent starting material quality. organic-chemistry.org

Temperature Control: Maintaining optimal reaction temperatures is crucial for minimizing side reactions and maximizing the yield of the desired propargylic alcohol.

Mechanistic Investigations of 3 Bromo 1 Phenylprop 2 Yn 1 Ol Reactions

Mechanistic Frameworks for Halogenation of Propargylic Systems

The halogenation of propargylic alcohols, such as 3-Bromo-1-phenylprop-2-yn-1-ol, can proceed through different mechanistic pathways depending on the reagents and reaction conditions. A common framework involves electrophilic halogenation. escholarship.org In this process, a halonium ion (such as Br⁺ or I⁺) acts as a soft electrophile, reacting with the electron-rich alkyne. escholarship.org This interaction can lead to the formation of a bridged halonium ion intermediate. escholarship.org Subsequent nucleophilic attack, often by the solvent or a counter-ion, opens the bridged intermediate to yield various halogenated products, including α-haloenones and β,β-dihaloenones. escholarship.org

The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on the propargylic alcohol. For instance, the presence of an aryl group can influence the stability of intermediates and transition states, thereby directing the outcome of the reaction. escholarship.org Metal catalysts, such as gold(I) complexes, can also play a crucial role in the halogenation of propargyl systems by activating the alkyne towards nucleophilic attack or by facilitating rearrangement processes. escholarship.org

Detailed Analysis of Nucleophilic Substitution at the Bromine Center

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and understanding their mechanisms is crucial for predicting reaction outcomes. libretexts.org In the context of this compound, nucleophilic substitution would involve the replacement of the bromide ion by a nucleophile. Such reactions on sp-hybridized carbons, as in an acetylenic bromide, can be challenging compared to their sp³-hybridized counterparts.

Investigations into nucleophilic substitution reactions have historically focused on clarifying the stereochemical outcomes, such as inversion or retention of configuration at a chiral center. libretexts.org While the carbon bearing the bromine in this compound is not a stereocenter, the principles of nucleophilic attack and leaving group departure are still relevant. The mechanism can be influenced by factors such as the strength of the nucleophile, the solvent, and the electronic properties of the phenyl group. For instance, a strong nucleophile might favor a direct displacement mechanism, while conditions that promote the formation of a cationic intermediate could lead to a stepwise process.

Rearrangement Reactions Involving the Propargylic Moiety

The propargylic framework of this compound is prone to a variety of rearrangement reactions, often leading to the formation of more stable isomeric structures. These transformations are frequently catalyzed by acids or transition metals.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through a three-step mechanism: protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475), and subsequent tautomerization to the α,β-unsaturated carbonyl compound. wikipedia.org The formation of the final product is typically irreversible. wikipedia.org

In the case of this compound, an analogous rearrangement would be expected to yield a brominated α,β-unsaturated ketone. The presence of the phenyl group can stabilize any potential carbocationic intermediates, potentially influencing the reaction rate and selectivity. It is important to note that for tertiary propargylic alcohols, a competing pathway known as the Rupe rearrangement can occur, leading to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Rapid protonation of the hydroxyl group. | Oxonium ion |

| 2 | Slow, rate-determining 1,3-hydroxyl shift. | Allene |

| 3 | Keto-enol tautomerism followed by deprotonation. | Enol |

While not a direct rearrangement of this compound itself, the phenomenon of 1,2-aryl migration is a relevant mechanistic concept observed in the reactions of structurally related β-aryl alcohols. researchgate.net For instance, the bromination of certain chiral β-aryl alcohols has been shown to proceed with an unexpected stereospecific 1,2-migration of the phenyl group. researchgate.net This process is proposed to occur via the formation of a spiro nih.govresearchgate.netoctadienyl radical intermediate. researchgate.net The attack of a bromide radical then occurs anti to the phenyl group, leading to products with retention of the original stereochemistry. researchgate.net

Such migrations are significant as they allow for the formation of new carbon-carbon bonds and the synthesis of structurally complex molecules. nih.govresearchgate.net In reactions involving this compound, conditions that favor radical formation could potentially induce a similar 1,2-phenyl shift, leading to rearranged products. The stereospecificity of these migrations is a key feature, with the electrophile-induced 1,2-migration of boronate complexes serving as another example of this precise control over stereochemistry. nih.gov

Allenes are common intermediates in the reactions of propargylic compounds. rsc.org These highly reactive species can undergo further skeletal isomerization to form conjugated dienes. The transformation of propargylic alcohols to allenes can be achieved through various methods, including transition metal catalysis and reactions involving carbocation intermediates. rsc.org

The isomerization of propargyl systems to allenes can also be a key step in more complex transformations. For example, the thermal isomerization of propargyl 3-acylpropiolates is thought to proceed through a strained cyclic allene intermediate. nih.gov This intermediate can then undergo further rearrangement to furnish different products. nih.gov In the context of this compound, any reaction pathway that generates an allenic intermediate could be followed by a subsequent isomerization to a more stable diene system.

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in modulating the reaction pathways of propargylic alcohols, including this compound. Both transition metal and acid catalysis can be employed to achieve specific transformations with high efficiency and selectivity.

Transition metal catalysts, particularly those based on gold, copper, and ruthenium, are effective in activating the alkyne moiety of propargylic alcohols. escholarship.orgdntb.gov.ua For instance, gold(I) catalysts can facilitate the rearrangement of propargyl acetates to α-haloenones. escholarship.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which makes it more susceptible to nucleophilic attack or rearrangement. escholarship.org In the reaction of 3-phenyl-2-propyn-1-ol (B127171) with alcohols, a HgO-BF₃·O(C₂H₅)₂ catalytic system has been shown to promote the formation of various products, including a cyclic ketal and 1-phenyl-3-alkoxy-1-propanone. osti.gov This transformation proceeds through an intermediate organomercury compound. osti.gov

Acid catalysis, as seen in the Meyer-Schuster rearrangement, facilitates the isomerization of propargylic alcohols by protonating the hydroxyl group and promoting the formation of key intermediates like allenes. wikipedia.org The choice of catalyst can therefore be used to steer the reaction of this compound towards a desired outcome, be it a halogenated product, a rearranged carbonyl compound, or another functionalized molecule.

| Catalyst Type | Example | Role in Mechanism | Typical Products |

|---|---|---|---|

| Transition Metal | Gold(I) complexes | Alkyne activation, facilitates rearrangement | α-Haloenones |

| Transition Metal | HgO-BF₃·O(C₂H₅)₂ | Formation of organomercury intermediate | Cyclic ketals, alkoxy-ketones |

| Acid Catalyst | Protic acids (e.g., H₂SO₄) | Protonation of hydroxyl group, promotes rearrangement | α,β-Unsaturated carbonyls |

Transition Metal-Catalyzed Pathways (e.g., Gold, Rhodium, Copper, Palladium)

The choice of transition metal is a critical factor that dictates the reaction pathway. Each metal offers a unique mode of activation, steering the reaction towards specific products.

Gold (Au): Gold catalysts, particularly in their +1 and +3 oxidation states, exhibit a strong affinity for the carbon-carbon triple bond of this compound. The catalytic cycle typically begins with the coordination of the gold species to the alkyne, a process known as π-activation. This activation renders the alkyne more electrophilic and thus more susceptible to attack by nucleophiles.

A common mechanistic route involves the formation of a gold-vinylidene or a gold-carbenoid intermediate. In the presence of a nucleophile, the gold-activated alkyne can undergo an intermolecular reaction. Subsequent steps involving rearrangement and demetallation lead to the final product. For instance, the regioselectivity of nucleophilic addition can be influenced by the gold catalyst, with Au(PPh₃)⁺ favoring a cationic mechanism. doi.org In some instances, particularly with Au(III) catalysts, the reaction may proceed via an SN2' pathway, leading to allenylation products. doi.org

Rhodium (Rh): Rhodium catalysts offer a different mechanistic landscape, often involving changes in the metal's oxidation state. A plausible pathway for a reaction involving this compound and a rhodium(I) catalyst begins with the oxidative addition of the rhodium into the carbon-bromine bond. This step forms a rhodium(III) intermediate, which can then undergo further transformations such as migratory insertion or reaction with another substrate. The catalytic cycle is completed by a reductive elimination step, which forms the final product and regenerates the active rhodium(I) catalyst.

Copper (Cu): Copper-catalyzed reactions, especially cross-coupling, are of great synthetic utility. For this compound, copper(I) catalysts are frequently employed. A proposed mechanism for the cross-coupling of 1-bromoalkynes with organozinc reagents involves the in-situ formation of a highly reactive copper/zinc species, denoted as RCu(CN)ZnX. nih.gov This intermediate then facilitates the coupling reaction.

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic chemistry, with well-understood mechanisms for cross-coupling reactions. youtube.com The catalytic cycle for a reaction with this compound would typically start with the oxidative addition of the bromoalkyne to a palladium(0) complex, forming a palladium(II) intermediate. nobelprize.org This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst for the next cycle. youtube.comnobelprize.org

Interactive Table: Proposed Catalytic Cycles for Reactions of this compound

| Catalyst | Proposed Intermediate | Key Mechanistic Steps |

| Gold (Au) | Gold-alkyne π-complex | Alkyne activation, Nucleophilic attack, Rearrangement, Demetallation |

| Rhodium (Rh) | Rhodium(III)-alkynyl complex | Oxidative addition, Migratory insertion, Reductive elimination |

| Copper (Cu) | Organocuprate species | Formation of active copper reagent, Transmetalation, Reductive elimination |

| Palladium (Pd) | Palladium(II)-alkynyl complex | Oxidative addition, Transmetalation, Reductive elimination |

Influence of Ligands and Additives on Reaction Selectivity and Efficiency

Ligands are organic molecules that bind to the metal center and can significantly alter its electronic and steric properties. In palladium-catalyzed cross-coupling reactions, for example, phosphine (B1218219) ligands are commonly employed. The size and electron-donating or -withdrawing nature of the phosphine can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In gold catalysis, the ancillary ligand can determine whether a gold-stabilized intermediate behaves more like a gold-stabilized singlet carbene or a gold-coordinated carbocation. escholarship.org Even the halide ligands on a metal complex can have a profound effect, tuning the catalyst's reactivity and, in some cases, influencing the enantioselectivity of asymmetric reactions. nih.gov

Additives can also exert significant control over the reaction. In gold catalysis, silver salts are often added to abstract halide ligands from the gold precursor, generating a more reactive cationic gold catalyst. doi.org In copper-catalyzed cross-coupling reactions, the addition of lithium bromide has been observed to improve reaction yields and conversion rates. nih.gov Bases are frequently used as additives in palladium-catalyzed coupling reactions, such as the Suzuki coupling, where they are essential for the transmetalation step. youtube.com The counterion of the catalyst can also have a striking effect on selectivity; for instance, in the gold-catalyzed cycloisomerization of bromoallenyl ketones, the choice of counterion can dramatically alter the regioselectivity of the reaction. nih.gov Even a seemingly innocuous additive like water can participate in the reaction mechanism, for example, by assisting in a 1,2-hydride shift. nih.gov

Interactive Table: Examples of Ligand and Additive Effects

| Factor | Example | Influence on Reaction |

| Ligand | Phosphine ligands (in Pd catalysis) | Modulate rates of oxidative addition and reductive elimination |

| Ligand | Halide ligands | Tune catalyst reactivity and can influence enantioselectivity. nih.gov |

| Additive | Silver salts (in Au catalysis) | Generate more active cationic gold catalysts. doi.org |

| Additive | Lithium Bromide (in Cu catalysis) | Improves reaction conversion and yield. nih.gov |

| Additive | Base (in Pd-catalyzed couplings) | Facilitates the transmetalation step. youtube.com |

| Counterion | Triflate (OTf⁻) vs. Chloride (Cl⁻) | Can dramatically alter the regioselectivity of the reaction. nih.gov |

Chemical Transformations and Reactivity of 3 Bromo 1 Phenylprop 2 Yn 1 Ol

Reactions at the Bromine Atom

The bromine atom in 3-bromo-1-phenylprop-2-yn-1-ol is susceptible to reactions typical of haloalkynes, including nucleophilic substitution and cross-coupling reactions.

The carbon-bromine bond in this compound can be readily cleaved by a variety of nucleophiles, leading to the formation of new carbon-nucleophile bonds. These reactions are fundamental in modifying the structure and properties of the parent molecule. Propargyl halides, in general, are reactive substrates for nucleophilic substitution. swan.ac.uk

Nitrogen and sulfur nucleophiles are commonly employed in these transformations. For instance, primary and secondary amines can displace the bromide to form the corresponding propargyl amines. Similarly, thiols can react to yield propargyl thioethers. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The high nucleophilicity of thiolates makes them particularly effective in these substitution reactions. chemistrysteps.com

The following table summarizes the expected nucleophilic substitution reactions of this compound with various nucleophiles based on the known reactivity of similar propargyl bromides. swan.ac.uknih.gov

| Nucleophile | Reagent Example | Product |

| Amine | Diethylamine | 3-(Diethylamino)-1-phenylprop-2-yn-1-ol |

| Thiol | Thiophenol | 1-Phenyl-3-(phenylthio)prop-2-yn-1-ol |

| Azide | Sodium Azide | 3-Azido-1-phenylprop-2-yn-1-ol |

| Cyanide | Sodium Cyanide | 4-Hydroxy-4-phenylbut-2-ynenitrile |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as a handle for such transformations, allowing for the introduction of various organic fragments.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide. In the context of this compound, it would typically react with another terminal alkyne. However, the Sonogashira coupling of propargyl bromides can be complicated by competitive reactions, such as nucleophilic substitution by the amine base used in the reaction. researchgate.net For a successful coupling, careful selection of reaction conditions is crucial.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. rsc.orgorganic-chemistry.org this compound can potentially undergo Heck coupling with various alkenes to form enyne derivatives.

Suzuki Coupling: The Suzuki reaction pairs an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.orgharvard.edu Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with lithium alkenylborates has been shown to be effective for the synthesis of 1,4-enynes with high regioselectivity. rsc.orgacs.org This suggests that this compound could be a suitable substrate for similar transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organohalide and an amine. openochem.orgwikipedia.orglibretexts.org It represents a powerful method for the synthesis of N-alkynyl compounds from bromoalkynes.

The following table illustrates the potential cross-coupling reactions of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Amine Base | Diynes |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base | Enynes |

| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ / Base | Aryl-substituted alkynes |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / Ligand / Base | Propargyl amines |

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of high electron density and is susceptible to a variety of reactions, most notably cyclization and annulation reactions for the synthesis of heterocyclic compounds.

The strategic placement of functional groups in this compound and its derivatives allows for intramolecular reactions involving the alkyne, leading to the formation of various heterocyclic systems.

The synthesis of isoquinolines from propargylic alcohols is a well-established area of research. rsc.orgorganic-chemistry.orgrsc.org A plausible pathway to isoquinolines from a derivative of this compound involves a domino imination/cycloisomerization sequence. For instance, a 2-alkynylbenzylamine derivative, which can be conceptually derived from this compound, can undergo cyclization to form the isoquinoline (B145761) core.

One potential synthetic route involves the initial Sonogashira coupling of an ortho-iodoaniline with 1-phenylprop-2-yn-1-ol, followed by further functionalization and cyclization. More direct methods involve the rhodium-catalyzed reaction of N-alkoxybenzamides with propargylic alcohols to generate isoquinolones. researchgate.net Another approach is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org

Copper catalysts are known to mediate the cyclization of haloalkynes to form furan (B31954) derivatives. A regioselective synthesis of 2,5-disubstituted furans can be achieved from haloalkynes in a one-pot procedure using a copper(I) catalyst. rsc.org This process is believed to proceed through the hydration of 1,3-diynes, which are formed in situ from the coupling of the haloalkyne.

In the case of this compound, a copper-catalyzed reaction could potentially lead to the formation of a furan ring. Another relevant copper-catalyzed method involves a three-component reaction of terminal propargyl alcohols, aldehydes, and amines to produce 2,5-dihydrofurans. nih.gov This reaction proceeds through an A³-coupling, alkyne-allene isomerization, and subsequent intramolecular cyclization. While this is an intermolecular process, it highlights the utility of copper in promoting furan synthesis from propargylic alcohols.

The following table summarizes the conditions for a plausible copper-mediated cyclization to a furan derivative.

| Starting Material Derivative | Catalyst | Key Transformation | Product |

| This compound | CuI | Dimerization and subsequent hydration/cyclization | 2,5-Bis(1-hydroxy-1-phenylethyl)furan (hypothetical) |

Cyclization and Annulation Reactions for Heterocycle Synthesis

Transformations at the Hydroxyl Group

The secondary alcohol functionality of this compound is a key site for chemical modification, most notably through oxidation.

The oxidation of the secondary alcohol in this compound to a ketone is a fundamental transformation that provides access to the highly reactive α,β-alkynyl ketone (ynone) scaffold. A variety of oxidizing agents can be employed for this purpose.

Manganese dioxide (MnO₂) is a mild and selective reagent commonly used for the oxidation of allylic and propargylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and other chromium-based oxidants. The resulting product, 3-bromo-1-phenylprop-2-yn-1-one, is a valuable intermediate for further synthetic elaborations, particularly in conjugate addition and cycloaddition reactions.

| Oxidizing Agent | Solvent | Typical Conditions |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Room temperature, heterogeneous reaction |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

Reduction Reactions to Saturated Propargyl Alcohols

The reduction of propargyl alcohols can be tailored to yield various products, including allylic alcohols or fully saturated alcohols. The transformation of this compound to its corresponding saturated propargyl alcohol, 3-Bromo-1-phenylpropan-1-ol, involves the complete hydrogenation of the carbon-carbon triple bond. This is typically achieved through catalytic hydrogenation.

Commonly, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of alkynes to alkanes. The reaction is carried out under a hydrogen atmosphere. However, a significant consideration in the reduction of halogenated compounds is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. To minimize this side reaction and selectively reduce the alkyne, careful selection of the catalyst and reaction conditions is crucial.

| Catalyst | Hydrogen Source | Potential Outcome |

| Palladium on Carbon (Pd/C) | H₂ gas | High activity, risk of debromination |

| Lindlar's Catalyst | H₂ gas | Selective for alkyne to cis-alkene reduction |

| Nickel Boride (Ni₂B) | NaBH₄ | Can be selective for alkyne reduction |

While specific studies on the complete saturation of this compound are not extensively detailed in the literature, the general principles of alkyne hydrogenation suggest that catalysts with lower hydrodehalogenation activity or the use of catalyst poisons would be necessary to preserve the bromine substituent.

Derivatization via Esterification and Etherification

The hydroxyl group of this compound serves as a key site for derivatization through esterification and etherification, allowing for the introduction of a wide variety of functional groups.

Esterification: Propargyl esters are valuable synthetic intermediates. The esterification of this compound can be accomplished by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reaction Scheme: Esterification with an Acid Chloride

Etherification: The synthesis of ethers from this compound can be effectively achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This highly nucleophilic alkoxide then undergoes an S(_N)2 reaction with an alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

| Reagent 1 | Reagent 2 | Product Type | Reaction Name |

| Carboxylic Acid/Acid Catalyst | - | Propargyl Ester | Fischer Esterification |

| Acid Chloride/Base | - | Propargyl Ester | Acylation |

| 1. Strong Base (e.g., NaH) | 2. Alkyl Halide (R-X) | Propargyl Ether | Williamson Ether Synthesis |

Propargyl ethers can also be synthesized by reacting propargylic alcohols with other alcohols in the presence of a catalytic amount of an acid like aqueous HBF₄. nih.gov

Deoxyfunctionalization Reactions, including Deoxytrifluoromethylation

Deoxyfunctionalization involves the replacement of the hydroxyl group with another functional group, a transformation that can significantly alter the molecule's properties. Given the importance of fluorine-containing compounds in medicinal and materials chemistry, deoxyfluorination and deoxytrifluoromethylation are of particular interest.

Deoxyfluorination: The direct replacement of a hydroxyl group with fluorine is a challenging transformation. Reagents like diethylaminosulfur trifluoride (DAST) are often employed for the deoxyfluorination of alcohols. More recent methods utilize 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as reactivity-tunable deoxyfluorination reagents. nih.gov These methods proceed through the activation of the alcohol followed by nucleophilic displacement with a fluoride (B91410) ion. nih.gov The application of such reagents to this compound would yield 3-Bromo-1-fluoro-1-phenylprop-2-yne.

Deoxytrifluoromethylation: The introduction of a trifluoromethyl (CF₃) group in place of a hydroxyl group is a valuable transformation. While direct deoxytrifluoromethylation of alcohols is limited, one-pot protocols are being developed. One such method involves the use of phenyl bromodifluoroacetate and a copper catalyst. Another approach is the silver-mediated oxidative O-trifluoromethylation of alcohols with TMSCF₃. These methods provide pathways to alkyl trifluoromethyl ethers.

Recent advancements have also focused on the trifluoromethylation of alkynes themselves. For instance, copper-mediated trifluoromethylation of terminal alkynes using reagents like Me₃SiCF₃ provides a route to trifluoromethylated acetylenes. While this applies to the alkyne terminus, it highlights the growing toolkit for introducing CF₃ groups into such molecules.

Multi-Component Reactions and Domino Processes

This compound is a potential substrate for multi-component reactions (MCRs) and domino processes, which allow for the rapid construction of complex molecular architectures from simple starting materials. These one-pot reactions are highly efficient in terms of atom economy and operational simplicity.

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not prominent, its functional handles suggest potential applications. The Ugi and Passerini reactions typically involve an aldehyde or ketone as one of the core components. wikipedia.orgwikipedia.orgwalisongo.ac.id Therefore, this compound would first need to be oxidized to the corresponding ketone, 3-Bromo-1-phenylprop-2-yn-1-one, to participate directly in these transformations.

However, the inherent reactivity of the propargyl alcohol and bromoalkyne moieties can be exploited in other types of domino reactions. For example, gold-catalyzed domino reactions are known to construct complex heterocyclic scaffolds like furopyrans. nih.gov A synthetic sequence could involve a Sonogashira coupling of an aryl iodide with a propargyl alcohol, followed by a gold-catalyzed domino reaction involving cyclization steps. A related synthesis of 4H-furo[2,3-b]pyrans proceeds via a gold-catalyzed domino reaction involving a 5-endo-dig and an 8-endo-dig cyclization, followed by a Grob-type fragmentation and a hetero Diels-Alder reaction. nih.gov The synthesis of 3-benzylisoquinolines has also been achieved through a domino imination/cycloisomerization of 2-propargylbenzaldehydes, which are themselves prepared from substituted propargyl alcohols. rsc.orgrsc.org

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

There is no specific information in the scientific literature detailing the utilization of 3-Bromo-1-phenylprop-2-yn-1-ol as a versatile synthetic intermediate.

Precursor for Complex Organic Molecules and Scaffolds

No published research was found that demonstrates the use of this compound as a precursor for the synthesis of complex organic molecules and scaffolds.

Building Block for Advanced Materials (e.g., Polymers, Specialty Coatings, Nanoelectronic Architectures)

There are no available studies on the application of this compound as a building block for advanced materials such as polymers, specialty coatings, or nanoelectronic architectures.

Design and Synthesis of Research-Focused Bioactive Molecule Scaffolds

Specific research on the use of this compound in the design and synthesis of research-focused bioactive molecule scaffolds is not present in the current scientific literature.

Synthesis of Pharmaceutical and Agrochemical Intermediates

No documented instances of this compound being used for the synthesis of pharmaceutical or agrochemical intermediates were identified.

Enzyme Modulator Scaffold Development

There is no available research on the development of enzyme modulator scaffolds derived from this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a staple in the elucidation of reaction mechanisms, offering a balance between computational cost and accuracy. For reactions involving molecules similar to 3-Bromo-1-phenylprop-2-yn-1-ol, DFT calculations have been instrumental in mapping out potential energy surfaces, identifying transition states, and determining activation energies.

A notable example can be seen in the theoretical study of the Diels-Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan (B31954) and 2-methylfuran. acs.orgresearchgate.net In this study, the B3LYP hybrid functional with a 6-311+G(d,p) basis set was employed to investigate the reaction in both the gas phase and under various solvent conditions. acs.org The calculations revealed that the cycloaddition proceeds via a one-step, asynchronous mechanism. acs.orgresearchgate.net By optimizing the geometries of the reactants, transition states, and products, the activation energies and reaction energies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics. acs.org This type of analysis is crucial for predicting how this compound might behave in similar cycloaddition reactions, allowing for the rational design of synthetic routes.

The general approach for elucidating reaction pathways using DFT involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products.

Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming the connection between them.

| Parameter | Description | Commonly Used Methods/Basis Sets |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Set of mathematical functions used to describe the atomic orbitals. | 6-31G(d), 6-311+G(d,p), def2-TZVP |

| Solvent Model | Method to account for the effect of a solvent on the reaction. | Polarizable Continuum Model (PCM), SMD |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity. Through various computational techniques, it is possible to analyze the distribution of electrons and identify regions that are susceptible to nucleophilic or electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In the context of this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the triple bond, while the LUMO would be associated with the antibonding orbitals of the carbon-bromine and carbon-carbon triple bonds. The analysis of the HOMO and LUMO energy levels can help in understanding the molecule's role as either an electron donor (nucleophile) or an electron acceptor (electrophile) in a given reaction. For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) is what drives the reaction forward. masterorganicchemistry.com

| Parameter | Interpretation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Higher energy indicates a better nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lower energy indicates a better electrophile. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Smaller gap generally implies higher reactivity. |

Electron density mapping provides a visual representation of the electron distribution within a molecule. These maps can highlight regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.

Deformation density maps are a more nuanced tool that illustrates the redistribution of electron density upon bond formation. nih.gov These maps are generated by subtracting the electron densities of the individual, non-interacting atoms from the total electron density of the molecule. nih.gov Regions of positive deformation density indicate an accumulation of electrons (e.g., in bonding regions and on lone pairs), while areas of negative deformation density show a depletion of electrons. For this compound, a deformation density map would likely show a buildup of electron density around the oxygen atom of the hydroxyl group and in the region of the carbon-carbon triple bond, and a depletion of electron density around the bromine atom, reflecting its electronegativity.

To gain a more quantitative understanding of reactive sites, Fukui and Parr functions are employed. wikipedia.org These functions are derived from conceptual DFT and help to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

The Parr functions provide a more refined prediction of regioselectivity by considering both the electronic and steric effects. In the study of the Diels-Alder reaction of 3-bromo-1-phenylprop-2-ynone, the analysis of Fukui and Parr functions showed that the diene acts as the nucleophile, while the dienophile (the bromo-alkyne) behaves as the electrophile. acs.org This type of analysis would be directly applicable to predicting the reactive sites of this compound in various reactions.

Modeling of Stereochemical Outcomes and Regioselectivity

Computational modeling is a powerful tool for predicting the stereochemical and regiochemical outcomes of chemical reactions. By comparing the activation energies of the transition states leading to different isomers, it is possible to determine which product is likely to be favored.

For reactions involving this compound, DFT calculations can be used to model the different possible approaches of a reactant, leading to various stereoisomers (e.g., enantiomers or diastereomers) and regioisomers. The transition state with the lowest activation energy will correspond to the major product. This approach was successfully used to predict the regioselectivity of the Diels-Alder reaction of 3-bromo-1-phenylprop-2-ynone, where the calculations of the potential energy surface revealed the preferential pathways of attack. acs.org

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most exciting applications of computational chemistry is the prediction of reactivity and selectivity in novel, yet-to-be-discovered transformations. By applying the principles and methods described above, chemists can screen potential reactions and catalysts in silico before embarking on extensive experimental work.

For this compound, computational studies could be used to explore its potential in a wide range of reactions, such as:

Sonogashira coupling: Predicting the reactivity of the carbon-bromine bond.

Click chemistry: Assessing its suitability as a substrate in cycloaddition reactions.

Asymmetric synthesis: Modeling the interaction with chiral catalysts to predict enantioselectivity.

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery of new and useful transformations for this compound and other related compounds.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms in 3-Bromo-1-phenylprop-2-yn-1-ol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the hydroxyl proton, the methine proton adjacent to the phenyl group and hydroxyl group, and the aromatic protons of the phenyl ring.

Aromatic Protons (C₆H₅): These protons typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.6 ppm. The splitting pattern can provide information about the substitution pattern on the phenyl ring.

Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl and phenyl groups is expected to resonate as a singlet or a doublet, depending on the coupling with the hydroxyl proton. Its chemical shift is influenced by the electronegativity of the adjacent oxygen atom.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton can vary and is often observed as a broad singlet. Its position is dependent on factors such as solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectral Data for Phenylpropynol Derivatives Note: Data for the specific target compound is not available in the provided sources. This table presents data for a related compound, 1-phenylprop-2-yn-1-ol, for illustrative purposes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.58-7.56 | Multiplet |

| Aromatic (C₆H₅) | 7.42-7.33 | Multiplet |

| Methine (CH) | 5.44 | Doublet |

| Hydroxyl (OH) | 4.23 | Broad Singlet |

| Acetylenic (C≡CH) | 2.69 | Doublet |

This data is based on a structurally similar compound and is intended for comparative purposes only.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring typically resonate in the δ 120-140 ppm region. The carbon atom attached to the propargyl chain will be at a different chemical shift than the other aromatic carbons.

Alkynyl Carbons (C≡C): The two carbons of the alkyne functional group are expected to have characteristic chemical shifts. The carbon atom bonded to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity.

Methine Carbon (CH-OH): The carbon atom bonded to the hydroxyl group and the phenyl group will appear in the δ 60-80 ppm range.

Table 2: Representative ¹³C NMR Spectral Data for a Phenylpropynol Derivative Note: Data for the specific target compound is not available in the provided sources. This table presents data for a related compound, 1-phenylprop-2-yn-1-ol, for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 140.5 |

| Aromatic (CH) | 128.8 |

| Aromatic (CH) | 128.5 |

| Aromatic (CH) | 126.9 |

| Alkynyl (C≡C) | 84.0 |

| Alkynyl (C≡C) | 75.0 |

| Methine (CH-OH) | 64.2 |

This data is based on a structurally similar compound and is intended for comparative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact elemental formula of the compound, confirming the presence and number of carbon, hydrogen, bromine, and oxygen atoms in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyne, and aromatic functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C≡C Stretch: A weak absorption band around 2100-2260 cm⁻¹ would indicate the presence of the carbon-carbon triple bond.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are typical for aromatic C-H stretches.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl ring.

C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ range is expected for the carbon-oxygen single bond of the alcohol.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 (weak) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alcohol | C-O Stretch | 1000-1260 |

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, X-ray crystallography would be expected to reveal key structural features, including:

The conformation of the phenyl group relative to the propargyl alcohol moiety.

The precise bond lengths of the carbon-carbon triple bond, the carbon-bromine bond, and the carbon-oxygen bond.

The bond angles around the chiral center and the acetylenic carbons.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.

The data obtained from such an analysis would be crucial for computational modeling and for understanding the stereochemical outcome of reactions involving this chiral alcohol.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of compounds. The choice of a specific chromatographic method depends on the properties of the analyte and the goal of the analysis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of components in a mixture. For chiral molecules such as this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation.

While a specific chiral HPLC method for this compound is not detailed in the literature, methods developed for other chiral propargyl alcohols can be adapted. A typical chiral HPLC analysis would involve the following:

| Parameter | Description |

| Stationary Phase | A chiral stationary phase, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best separation. |

| Detector | A UV detector is commonly used, as the phenyl group in this compound absorbs UV light. |

| Quantification | The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. |

The development of a successful chiral HPLC method is crucial for the characterization of enantiomerically enriched this compound and for monitoring the progress of asymmetric reactions that produce it.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column.

A database entry indicates that a mass spectrum of this compound has been obtained using GC-MS, which provides a fragmentation pattern that can be used as a fingerprint for the compound's identification.

A typical GC method for a compound like this compound would involve:

| Parameter | Description |

| Column | A capillary column with a non-polar or medium-polarity stationary phase. |

| Carrier Gas | An inert gas, typically helium or nitrogen. |

| Injection Mode | Split or splitless injection, depending on the sample concentration. |

| Temperature Program | A temperature gradient is often used to ensure good separation of components with different boiling points. |

| Detector | A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. |

GC is a valuable tool for assessing the purity of this compound and for identifying byproducts in a reaction mixture.

Column Chromatography and Thin-Layer Chromatography (TLC)

Column Chromatography is a fundamental purification technique used to isolate compounds from a mixture. It is a preparative technique, meaning it is used to obtain a larger quantity of the pure compound. The separation is based on the differential adsorption of the components of the mixture to a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, a typical column chromatography setup would be:

| Parameter | Description |

| Stationary Phase | Silica gel is the most common stationary phase for compounds of moderate polarity. |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. |

| Fraction Collection | The eluent is collected in fractions, which are then analyzed (often by TLC) to identify the fractions containing the pure product. |

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of a stationary phase (usually silica gel). The plate is then placed in a developing chamber with a shallow pool of a mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their polarity.

For this compound, TLC can be used to:

Monitor reaction progress: By comparing the TLC of the reaction mixture to that of the starting material, one can observe the consumption of the reactant and the formation of the product.

Identify the product: By co-spotting the reaction mixture with an authentic sample of the product, one can confirm its identity.

Optimize column chromatography conditions: Different solvent systems can be tested on TLC plates to find the one that gives the best separation of the desired compound from impurities.

Q & A

What are the most reliable synthetic routes for 3-Bromo-1-phenylprop-2-yn-1-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves bromination of propargyl alcohol derivatives. A common method includes:

- Step 1: Alkyne functionalization via Sonogashira coupling between phenylacetylene and a brominated precursor (e.g., 1-bromo-2-propanol) under palladium catalysis .

- Step 2: Optimization of reaction parameters (temperature: 60–80°C; solvent: THF/DMF; base: Et₃N) to minimize side reactions like alkyne polymerization.

Key Considerations:

- Catalyst Loading: Pd(PPh₃)₄ (2–5 mol%) ensures efficient coupling .

- Yield Variability: Higher yields (70–85%) are achieved with anhydrous conditions, while moisture leads to hydrolysis byproducts.

Table 1: Synthetic Method Comparison

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ | 82 | 98.5 |

| Direct Bromination | NBS* | 65 | 90.2 |

| *NBS: N-Bromosuccinimide |

How can NMR and IR spectroscopy distinguish this compound from structural analogs?

Answer:

NMR Analysis:

- ¹H NMR:

- ¹³C NMR:

- Alkyne carbons: δ 75–85 ppm (C≡C-Br), δ 95–105 ppm (C-OH).

IR Spectroscopy:

- O-H stretch: 3200–3400 cm⁻¹ (broad).

- C≡C stretch: 2100–2260 cm⁻¹ (sharp).

- C-Br stretch: 550–650 cm⁻¹ .

Advanced Tip: Use DEPT-135 NMR to confirm the absence of quaternary carbons in the alkyne moiety.

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom and alkyne group enable dual reactivity:

- Buchwald-Hartwig Amination: The bromine undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with amines .

- Click Chemistry: The alkyne participates in Huisgen cycloaddition with azides (Cu-catalyzed), forming triazole derivatives .

Computational Support:

DFT studies reveal that the electron-withdrawing bromine lowers the LUMO energy of the alkyne, enhancing electrophilicity in cycloadditions .

How do solvent polarity and temperature affect the stereoelectronic properties of this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN2 reactions by solvating the leaving group (Br⁻).

- Temperature: Elevated temperatures (≥80°C) promote elimination over substitution, yielding phenylpropargyl ethers as byproducts.

Table 2: Solvent Impact on Reaction Pathway

| Solvent | Dielectric Constant | Dominant Pathway | Byproduct (%) |

|---|---|---|---|

| DMF | 36.7 | Substitution | 5 |

| Toluene | 2.4 | Elimination | 35 |

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Purity Issues: HPLC-MS analysis is critical to confirm >95% purity, as impurities (e.g., residual Pd) can skew bioassay results .

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests) across studies. For example, inconsistent results against S. aureus (MIC: 8–32 µg/mL) may reflect differences in bacterial strains .

Recommendation: Use orthogonal assays (e.g., fluorescence-based viability vs. colony counting) to validate activity.

What computational strategies are optimal for modeling the electronic structure of this compound?

Answer:

- DFT Methods: B3LYP/6-311G(d,p) basis set accurately predicts bond lengths (C≡C: 1.21 Å; C-Br: 1.93 Å) and frontier orbitals .

- MD Simulations: Simulate solvation effects in water/ethanol using OPLS-AA force fields to study aggregation behavior.

Key Output: HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, aligning with experimental oxidation potentials .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to volatile brominated byproducts .

- Spill Management: Neutralize with 10% sodium thiosulfate to reduce bromine toxicity.

First Aid: In case of skin contact, rinse with copious water for 15 minutes and seek medical evaluation.

How does the bromine substituent influence the compound’s adsorption on catalytic surfaces?

Answer:

- Surface Interactions: Bromine enhances adsorption on Pd/C catalysts via halogen-metal bonding, improving hydrogenation efficiency .

- Kinetic Studies: In situ FTIR shows Br atoms occupy low-coordination sites, reducing catalyst poisoning by blocking CO adsorption.

Table 3: Adsorption Energy Comparison

| Surface | Adsorption Energy (kJ/mol) |

|---|---|

| Pd(111) | -185 |

| Au(100) | -92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.